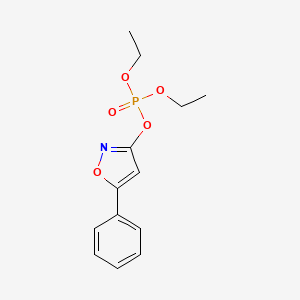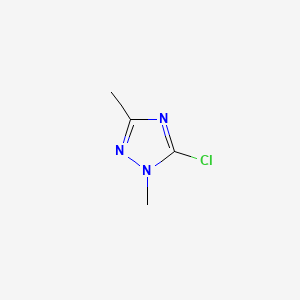
Diethyl (5-phenylisoxazol-3-yl) phosphate
Vue d'ensemble
Description
Diethyl (5-phenylisoxazol-3-yl) phosphate is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds are characterized by the presence of a phosphorus atom bonded to oxygen and alkyl or aryl groups. The specific structure and properties of diethyl (5-phenylisoxazol-3-yl) phosphate are not directly discussed in the provided papers, but related compounds and their synthesis, structure, and reactions are covered.
Synthesis Analysis
The synthesis of related phosphoric acid esters has been achieved through the reaction of trivalent phosphorus compounds with diethyl azodicarboxylate in the presence of alcohols . This method has been used to produce various alkyl diethyl phosphates, including those with phenyl groups, which are structurally related to diethyl (5-phenylisoxazol-3-yl) phosphate. Additionally, the synthesis of diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate, which shares the isoxazole and phosphonate moieties with the compound of interest, was performed under mild conditions and yielded good results .
Molecular Structure Analysis
The molecular structure of diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate, a compound similar to diethyl (5-phenylisoxazol-3-yl) phosphate, was determined using single-crystal X-ray diffraction . The crystallographic analysis revealed the dihedral angle between the phenyl group and the isoxazoline ring, which is an important aspect of the spatial arrangement of the molecule. This information can be useful when considering the molecular structure of diethyl (5-phenylisoxazol-3-yl) phosphate.
Chemical Reactions Analysis
The reactivity of phosphorus compounds in the presence of diethyl azodicarboxylate has been explored, leading to the formation of various products including phosphine oxides and trialkyl phosphates . The reaction mechanisms and the influence of different alcohols on the final products have been discussed, which is relevant for understanding the chemical behavior of diethyl (5-phenylisoxazol-3-yl) phosphate.
Physical and Chemical Properties Analysis
While the physical and chemical properties of diethyl (5-phenylisoxazol-3-yl) phosphate are not directly reported in the provided papers, the properties of structurally related compounds can offer insights. For instance, the crystal structure and density of diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate provide information on the solid-state characteristics of similar organophosphorus esters . The solubility, stability, and reactivity of these compounds can be inferred from their molecular structure and the nature of their substituents.
Applications De Recherche Scientifique
Organic Chemistry
- Application : Diethyl (5-phenylisoxazol-3-yl) phosphate is used in the synthesis of isoxazoles . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
- Methods of Application : Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
- Results : The synthesis of isoxazoles is significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .
Insecticide Development
- Application : Diethyl (5-phenylisoxazol-3-yl) phosphate, also known as XP-1408, has been studied as a potential organophosphorus insecticide .
- Methods of Application : The mode of action of XP-1408 was studied in Drosophila melanogaster . Bioassays showed that XP-1408 at a concentration of 50 mg/L delayed larval development .
- Results : Whole-cell patch clamp recordings indicated that XP-1408 exhibited synergistic effects involving the inhibition of cholinergic synaptic transmission and blockage of voltage-gated potassium (Kv) channels and sodium (Nav) channels . The multiple actions of XP-1408 rendered it as a lead compound for formulating organophosphorus insecticides with a novel mode of action .
Medicinal Chemistry
- Application : Isoxazole, a five-membered heterocyclic moiety found in many commercially available drugs, is of immense importance due to its wide spectrum of biological activities and therapeutic potential . Diethyl (5-phenylisoxazol-3-yl) phosphate, as an isoxazole derivative, could be used in the development of new synthetic strategies and designing of new isoxazole derivatives .
- Methods of Application : The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This includes the synthesis of isoxazole derivatives through various pathways using both homogeneous and heterogeneous catalysts .
- Results : The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .
Metal-Free Synthetic Routes to Isoxazoles
- Application : Diethyl (5-phenylisoxazol-3-yl) phosphate, as an isoxazole derivative, could be used in the development of new synthetic strategies for isoxazoles . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
- Results : The development of metal-free synthetic routes for the synthesis of isoxazoles could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Propriétés
IUPAC Name |
diethyl (5-phenyl-1,2-oxazol-3-yl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NO5P/c1-3-16-20(15,17-4-2)19-13-10-12(18-14-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBRWDJSOHOVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=NOC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186043 | |
| Record name | Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (5-phenylisoxazol-3-yl) phosphate | |
CAS RN |
32306-29-9 | |
| Record name | Isoxathion-oxon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32306-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032306299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, diethyl 5-phenyl-3-isoxazolyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















